molecular formula C22H29N3O4S B2992452 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide CAS No. 897611-04-0

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2992452
CAS No.: 897611-04-0
M. Wt: 431.55
InChI Key: YZTQNUAKXGITIU-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a methoxyphenyl group, and a benzamide moiety, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the sulfonyl and amide bonds. Common solvents used in these reactions include dichloromethane, dimethylformamide, and acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzamides and piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various receptors and enzymes. It has shown promise in modulating neurotransmitter systems, making it a candidate for further drug development.

Medicine: The compound has been investigated for its therapeutic potential in treating various conditions, such as anxiety, depression, and pain. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

  • N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2,6-dimethylbenzamide

  • N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-benzamide

Uniqueness: N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can influence its binding affinity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTQNUAKXGITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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